molecular formula C12H20N2O B7972590 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone

Cat. No.: B7972590
M. Wt: 208.30 g/mol
InChI Key: DKZSNTZQHPPNNA-UHFFFAOYSA-N
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Description

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .

Chemical Reactions Analysis

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The exact pathways and molecular interactions depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone can be compared with other bicyclic compounds such as:

Properties

IUPAC Name

2-cyclopropyl-1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-12(7-9-1-2-9)14-6-5-10-3-4-11(8-14)13-10/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZSNTZQHPPNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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